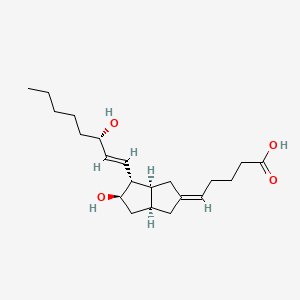![molecular formula C16H12ClN3O2 B2693436 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide CAS No. 866237-88-9](/img/structure/B2693436.png)
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide” is a complex organic molecule. It contains a 1,2,5-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This compound also contains a chlorophenyl group and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,5-oxadiazole ring, the chlorophenyl group, and the benzamide group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The 1,2,5-oxadiazole ring, for example, might participate in nucleophilic substitution reactions or act as a ligand in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might increase its lipophilicity, affecting its solubility in different solvents .科学的研究の応用
1,3,4-Oxadiazole Compounds in Medicinal Chemistry
1,3,4-Oxadiazole derivatives are known for their extensive pharmacological activities, serving as a foundation for the development of new medicinal agents. These compounds exhibit a wide range of biological activities including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects. The structural feature of the 1,3,4-oxadiazole ring, with its pyridine type of nitrogen atom, facilitates effective binding with various enzymes and receptors in biological systems, eliciting numerous weak interactions and bioactivities. This versatility makes 1,3,4-oxadiazole-based compounds significant in the pursuit of developing active and less toxic medicinal agents (Verma et al., 2019; Rana, Salahuddin, & Sahu, 2020).
Environmental Concerns of Chlorinated Compounds
Chlorinated compounds, similar in structure or functional groups to N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide, have raised environmental concerns due to their persistence and potential toxicity. Studies have shown that chlorinated phenols and chlorinated hydrocarbons, which share some structural similarities with the target compound, can lead to significant environmental and health risks. These compounds are not readily degraded in natural environments, leading to accumulation in water bodies and living organisms. The presence of chlorinated compounds in aquatic ecosystems has been linked to various toxic effects on wildlife and humans, including endocrine disruption, toxicity to aquatic organisms, and potential carcinogenicity (Altarawneh et al., 2009; Ge et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-4-2-3-5-13(10)16(21)18-15-14(19-22-20-15)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULWPXADFAHMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2693353.png)

![8-[(2-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2693356.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2693357.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2693360.png)
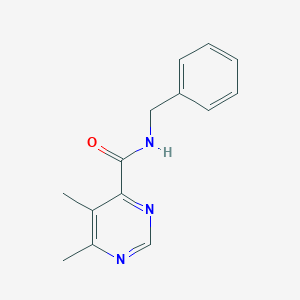
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2693364.png)
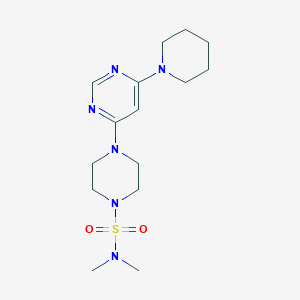
![2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2693366.png)

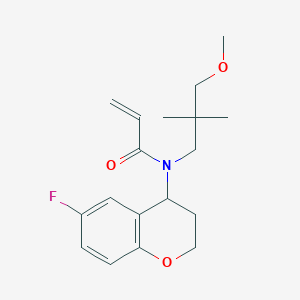
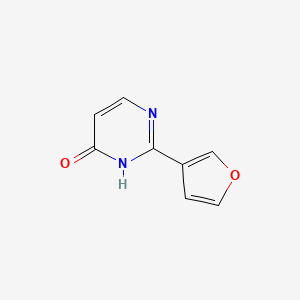
![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-phenylethan-1-one](/img/structure/B2693373.png)
